Carbamic acid, (4-nitrophenyl)-, octyl ester
Overview
Description
Carbamic acid, (4-nitrophenyl)-, octyl ester is a chemical compound with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol. This compound is a member of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various applications, including agriculture, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, (4-nitrophenyl)-, octyl ester can be synthesized through the reaction of 4-nitrophenyl chloroformate with octanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of carbon dioxide and amines. The reaction between carbon dioxide and amines forms carbamic acid intermediates, which can then react with alcohols to produce carbamate esters . This method is advantageous due to its mild reaction conditions and the use of readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-nitrophenyl)-, octyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of carbamic acid and the corresponding alcohol.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: Carbamic acid and octanol.
Reduction: Carbamic acid, (4-aminophenyl)-, octyl ester.
Substitution: Substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (4-nitrophenyl)-, octyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active pharmaceutical ingredients upon hydrolysis.
Industry: Utilized in the production of polymers and coatings due to its ability to form stable carbamate linkages.
Mechanism of Action
The mechanism of action of carbamic acid, (4-nitrophenyl)-, octyl ester involves the interaction of its functional groups with biological targets. The nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors. The ester group can be hydrolyzed to release carbamic acid, which can act as an inhibitor of enzymes such as cholinesterases.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-nitrophenyl)-, methyl ester
- Carbamic acid, (4-nitrophenyl)-, ethyl ester
- Carbamic acid, (4-nitrophenyl)-, butyl ester
Uniqueness
Carbamic acid, (4-nitrophenyl)-, octyl ester is unique due to its longer alkyl chain compared to other similar compounds. This longer chain can influence its solubility, reactivity, and interaction with biological targets. The octyl ester may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in drug development and industrial processes .
Properties
IUPAC Name |
octyl N-(4-nitrophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-2-3-4-5-6-7-12-21-15(18)16-13-8-10-14(11-9-13)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRLEIJCUMNUON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335138 | |
Record name | Carbamic acid, (4-nitrophenyl)-, octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92700-71-5 | |
Record name | Carbamic acid, (4-nitrophenyl)-, octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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